1-(5,5-Dimethylhex-2-en-1-yl)-2,2,6,6-tetramethylpiperidin-4-ol
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Overview
Description
1-(5,5-Dimethylhex-2-en-1-yl)-2,2,6,6-tetramethylpiperidin-4-ol is a chemical compound known for its unique structure and properties. This compound features a piperidine ring substituted with a hydroxyl group and a dimethylhexenyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,5-Dimethylhex-2-en-1-yl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions and improve efficiency.
Catalysts and Reagents: Specific catalysts and reagents are employed to facilitate the reactions and enhance the yield.
Purification and Quality Control: Advanced purification techniques and quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5,5-Dimethylhex-2-en-1-yl)-2,2,6,6-tetramethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the double bonds or other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated compounds.
Scientific Research Applications
1-(5,5-Dimethylhex-2-en-1-yl)-2,2,6,6-tetramethylpiperidin-4-ol has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(5,5-Dimethylhex-2-en-1-yl)-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(5,5-Dimethylhex-2-en-1-yl)-2,2,6,6-tetramethylpiperidine: Similar structure but lacks the hydroxyl group.
2,2,6,6-Tetramethylpiperidin-4-ol: Similar structure but lacks the dimethylhexenyl group.
1-(5,5-Dimethylhex-2-en-1-yl)-2,2,6,6-tetramethylpiperidin-4-one: Similar structure but contains a ketone group instead of a hydroxyl group.
Uniqueness
1-(5,5-Dimethylhex-2-en-1-yl)-2,2,6,6-tetramethylpiperidin-4-ol is unique due to the presence of both the hydroxyl group and the dimethylhexenyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
71878-38-1 |
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Molecular Formula |
C17H33NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
1-(5,5-dimethylhex-2-enyl)-2,2,6,6-tetramethylpiperidin-4-ol |
InChI |
InChI=1S/C17H33NO/c1-15(2,3)10-8-9-11-18-16(4,5)12-14(19)13-17(18,6)7/h8-9,14,19H,10-13H2,1-7H3 |
InChI Key |
QGMHWTYLWNSJKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1CC=CCC(C)(C)C)(C)C)O)C |
Origin of Product |
United States |
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